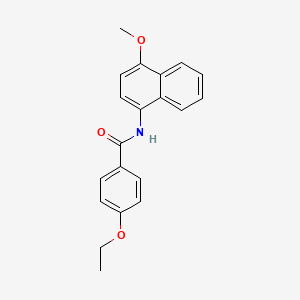

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide

Description

4-Ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked to a 4-methoxynaphthalen-1-ylamine moiety. Its structure combines aromatic and polycyclic systems, which influence its physicochemical and biological properties. Such structural features are critical in drug design, particularly for targeting enzymes or receptors with hydrophobic binding pockets .

Properties

IUPAC Name |

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-24-15-10-8-14(9-11-15)20(22)21-18-12-13-19(23-2)17-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPUEXRBOKXVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

Attachment of the Methoxynaphthalene Moiety: The methoxynaphthalene moiety can be attached through a Friedel-Crafts acylation reaction using methoxynaphthalene and an acyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on the Benzamide Ring

The benzamide scaffold is highly versatile, with substitutions at the 4-position significantly altering bioactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Benzamide Derivatives

Key Observations :

Impact of the Naphthalene Moiety

The 4-methoxynaphthalen-1-yl group distinguishes the target compound from simpler phenyl or heterocyclic analogs:

Table 2: Comparison of Aromatic Moieties

Key Observations :

- Naphthalene vs. Phenyl : The naphthalene system in the target compound increases molecular weight (~340 g/mol) and melting point compared to phenyl analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide, MW ~321 g/mol) .

- Methoxy Positioning : The 4-methoxy group on naphthalene may stabilize binding via hydrogen bonding, as seen in HDAC inhibitors like HPAPB .

Analytical Data Comparison

Table 3: Spectroscopic and Physical Properties

Notes:

Biological Activity

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Research has indicated that derivatives of benzamide, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines by disrupting cell cycle progression and altering apoptotic pathways. The compound was shown to interact with key molecular targets involved in cell proliferation and survival.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 0.07 μM, indicating potent inhibitory activity against PTP1B, with significant selectivity over other phosphatases .

Cholinesterase Inhibition

Another area of interest is its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The interaction of the compound with these enzymes was evaluated using docking studies, which revealed favorable binding interactions. Compounds with similar structures have shown IC50 values less than 1 μM for AChE inhibition, suggesting that this compound may possess comparable efficacy .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, modulating their activity. For instance, the compound's interaction with PTP1B suggests that it may enhance insulin signaling pathways, thereby improving glucose uptake in cells . Furthermore, its cholinesterase inhibitory activity indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study 1: Antitumor Efficacy

In a preclinical study, the antitumor efficacy of this compound was evaluated against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The compound's mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 2: Diabetes Management

A series of analogs based on the benzamide structure were tested for their effects on glucose metabolism in diabetic models. Compound 10m, closely related to this compound, demonstrated enhanced insulin-stimulated glucose uptake without cytotoxic effects, highlighting the therapeutic potential of this class of compounds in managing type 2 diabetes .

Data Tables

| Biological Activity | IC50 Value (μM) | Selectivity |

|---|---|---|

| PTP1B Inhibition | 0.07 | 32-fold over TCPTP |

| AChE Inhibition | < 1 | Not specified |

| BChE Inhibition | < 1 | Not specified |

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalizing the naphthalene core and coupling it to a benzamide derivative. Key steps include:

- Acylation : Reacting 4-methoxynaphthalen-1-amine with 4-ethoxybenzoyl chloride under Schotten-Baumann conditions. Use dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, ethoxy at δ ~1.4 ppm (triplet) and ~4.1 ppm (quartet)) .

- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹) .

- Chromatography :

- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., dihedral angles between naphthalene and benzamide planes) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Soluble in DCM, DMSO, and THF; poorly soluble in water. For biological assays, prepare stock solutions in DMSO (≤10% v/v to avoid cellular toxicity) .

- Stability :

- Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of amide bond) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (50–100°C), solvent (DCM vs. THF), and stoichiometry (1:1 to 1:1.2 amine:acyl chloride) to identify optimal conditions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation; reduces reaction time by 30% .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 25°C, 1:1 ratio | 65 | 92 |

| THF, 60°C, 1:1.2 ratio | 78 | 95 |

| THF + DMAP, 60°C | 85 | 98 |

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., tamoxifen for cytotoxicity) and normalize data to cell viability (MTT assay) .

- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., conflicting reports on kinase inhibition) and correlate with experimental variables (e.g., cell line, exposure time) .

- Mechanistic Studies : Perform SPR (surface plasmon resonance) to validate target binding affinity and rule off-target effects .

Q. How can computational methods predict the binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., estrogen receptor-α). Key residues: Glu353/Arg394 for hydrogen bonding with methoxy/ethoxy groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

- SAR Analysis : Modify substituents (e.g., replace ethoxy with Cl/CF₃) and predict activity changes via QSAR models .

Q. What structural modifications could enhance the compound’s pharmacological profile?

- Methodological Answer :

- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy (improves metabolic stability) .

- Hybridization : Fuse with tetrazole (e.g., N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide) to enhance solubility and bioavailability .

- Pro-Drug Design : Introduce ester groups hydrolyzed in vivo to active carboxylic acid form .

Safety and Compliance

Q. What mutagenicity risks are associated with this compound?

- Methodological Answer :

- Ames Test : Conduct using TA98 and TA100 strains (±S9 metabolic activation). Results comparable to benzyl chloride (low risk) .

- PPE Requirements : Use nitrile gloves, fume hood, and closed-system transfers during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.